molecular formula C19H25N3O3 B2804967 2-(1,2-benzoxazol-3-yl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one CAS No. 2309712-28-3

2-(1,2-benzoxazol-3-yl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B2804967
CAS No.: 2309712-28-3
M. Wt: 343.427
InChI Key: XDIPQYRWMZVXFW-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one is a complex organic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine and Pyrrolidine Moieties: These can be introduced through nucleophilic substitution reactions.

    Methoxylation: The methoxy group can be introduced using methylating agents under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the isoxazole ring.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, possibly as a drug candidate for specific diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]isoxazol-3-yl)-1-(4-piperidin-1-yl)ethan-1-one: Lacks the methoxypyrrolidine moiety.

    2-(Benzo[d]isoxazol-3-yl)-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one: Contains a different methoxy group.

Uniqueness

The presence of the methoxypyrrolidine moiety in 2-(1,2-benzoxazol-3-yl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one may confer unique biological properties, potentially enhancing its activity or selectivity compared to similar compounds.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-24-15-8-11-22(13-15)14-6-9-21(10-7-14)19(23)12-17-16-4-2-3-5-18(16)25-20-17/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIPQYRWMZVXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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